4-Acetoxy-3,5-dimethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-acetoxy-3,5-dimethoxybenzoic acid often involves multi-step chemical processes that may include nitration, methoxyl substitution, reduction of NO2, diazotisation, and reduction steps to introduce the specific functional groups into the benzene ring. For example, 3,5-dimethoxy-2,4-difluorobenzoic acid, a related compound, is synthesized from 2,3,4,5-tetrafluorobenzoic acid in moderate yield through a series of chemical transformations including nitration and methoxyl substitution (Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives, including 4-acetoxy-3,5-dimethoxybenzoic acid, is crucial for their chemical behavior and interactions. X-ray crystallography studies reveal that these molecules can crystallize in various forms, with hydrogen bonding playing a significant role in their crystal structure stabilization. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a structurally related compound, crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups, indicating a planar phenyl moiety at the core of its structure (Jedrzejas et al., 1995).
Chemical Reactions and Properties
Benzoic acid derivatives undergo a variety of chemical reactions, including esterification, acylation, and oxidative polymerization, depending on their functional groups. The presence of acetoxy and dimethoxy groups in 4-acetoxy-3,5-dimethoxybenzoic acid suggests its participation in reactions like esterification and oxidative polymerization. Esterification reactions are particularly relevant, as seen in the synthesis of 4-acetoxymethylbenzimidazoles, demonstrating the role of acetoxy groups in facilitating such transformations (Utaka et al., 1977).
Physical Properties Analysis
The physical properties of 4-acetoxy-3,5-dimethoxybenzoic acid, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. Benzoic acid derivatives exhibit varied solubilities in different solvents, which can be significantly affected by substitutions on the benzene ring. The solubility of related compounds like 4-acetoxybenzoic acid in ethanol demonstrates how functional groups affect physical properties (Wang & Zhang, 2009).
Chemical Properties Analysis
The chemical properties of 4-acetoxy-3,5-dimethoxybenzoic acid, including reactivity with various chemical reagents, acid-base behavior, and participation in chemical synthesis, are pivotal for its applications in chemical research. The acetoxy and dimethoxy groups play crucial roles in determining its reactivity patterns, such as nucleophilic substitution reactions and participation in the synthesis of heterocyclic compounds (Warkentin, 2009).
Scientific Research Applications
Crystallography
- Field : Crystallography
- Application : The compound “4-Acetoxy-3,5-dimethoxybenzoic acid” is used in the study of crystal structures .
- Method : The crystal structure of the compound was determined using X-ray diffraction techniques . The crystal was a colorless block with dimensions 0.20 × 0.17 × 0.14 mm .
- Results : The crystal structure was found to be orthorhombic, with lattice parameters a = 18.0207(13) Å, b = 7.6885(5) Å, c = 18.2326(13) Å .
Organic Synthesis
- Field : Organic Chemistry
- Application : “4-Acetoxy-3,5-dimethoxybenzoic acid” can be used as a reactant for the synthesis of other organic compounds .
- Method : The compound can be used in the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin by coupling with diphenylacetylene . It can also be used in the synthesis of Biotin dimedone, a reagent used in the study of protein sulfenation .
- Results : The specific outcomes of these reactions would depend on the exact experimental conditions and procedures used .
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : The compound is used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
- Method : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Perfume Industry
- Field : Perfume Industry
- Application : The compound is used in the perfume industry due to its strong activities and wide applications .
- Method : The specific methods of application in the perfume industry would depend on the exact type of perfume being produced .
- Results : The use of this compound can contribute to the overall scent profile of the perfume .
Medicine
- Field : Medicine
- Application : The compound is used in medicine due to its strong activities and wide applications .
- Method : The specific methods of application in medicine would depend on the exact type of medicine being produced .
- Results : The use of this compound can contribute to the overall effectiveness of the medicine .
Pesticide Chemistry
- Field : Pesticide Chemistry
- Application : The compound is used in pesticide chemistry due to its strong activities and wide applications .
- Method : The specific methods of application in pesticide chemistry would depend on the exact type of pesticide being produced .
- Results : The use of this compound can contribute to the overall effectiveness of the pesticide .
properties
IUPAC Name |
4-acetyloxy-3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-6(12)17-10-8(15-2)4-7(11(13)14)5-9(10)16-3/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJHIZHVFWVWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280069 | |
Record name | 4-(acetyloxy)-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3,5-dimethoxybenzoic acid | |
CAS RN |
6318-20-3 | |
Record name | NSC15296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(acetyloxy)-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYL SYRINGIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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